Product packaging for 5-Bromo-3-methylquinazolin-4(3H)-one(Cat. No.:CAS No. 1410973-83-9)

5-Bromo-3-methylquinazolin-4(3H)-one

カタログ番号: B1380954
CAS番号: 1410973-83-9
分子量: 239.07 g/mol
InChIキー: CVMSMOMEDDRQKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

5-Bromo-3-methylquinazolin-4(3H)-one (CAS 1410973-83-9) is a brominated quinazolinone derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate for the development of novel therapeutic agents, particularly in the field of oncology. Quinazolinone derivatives are a prominent class of heterocyclic compounds known for a wide spectrum of biological activities, including cytotoxic, antibacterial, and antifungal effects . In anticancer research, the quinazolinone core is a privileged scaffold. Structural analogs of this compound have demonstrated potent cytotoxic effects against a diverse panel of human cancer cell lines, such as prostate cancer (PC3), breast adenocarcinoma (MCF-7), and colon adenocarcinoma (HT-29) . Furthermore, sophisticated derivatives have been designed as multi-tyrosine kinase inhibitors, co-targeting critical enzymes involved in cancer cell proliferation and survival, including CDK2, HER2, and EGFR . Other research strategies have successfully developed quinazolin-4(3H)-one derivatives that function as dual-target inhibitors of PARP1 and BRD4, representing a promising approach for breast cancer therapy . Beyond oncology, this pharmacophore has shown considerable promise in antibacterial development. Specific quinazolinone compounds exhibit potent activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA), by inhibiting penicillin-binding proteins (PBPs) such as PBP2a . The this compound building block is therefore crucial for exploring new mechanisms of action to combat antibiotic-resistant bacteria. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied for use in laboratory settings to further investigate these mechanisms and develop new chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2O B1380954 5-Bromo-3-methylquinazolin-4(3H)-one CAS No. 1410973-83-9

特性

IUPAC Name

5-bromo-3-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-12-5-11-7-4-2-3-6(10)8(7)9(12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMSMOMEDDRQKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Direct Bromination of 3-Amino-2-methylquinazolin-4(3H)-one

This method employs bromine in acetic acid for regioselective bromination at the 5-position of the quinazolinone ring.

Procedure :

  • Dissolve 3-amino-2-methylquinazolin-4(3H)-one (1.75 g, 0.01 mol) in acetic acid (15 mL).
  • Add bromine in acetic acid (20% w/v, 8 mL) dropwise at room temperature.
  • Stir overnight, then pour the mixture into ice-cold water.
  • Filter the precipitate and recrystallize from ethanol.

Key Parameters :

Parameter Value
Yield 55%
Melting Point 196°C
Purity (Br content) 31.12% (vs 31.37% theoretical)

Characterization data includes IR peaks at 1686 cm⁻¹ (C=O stretch) and 1605 cm⁻¹ (C=N stretch), confirming the quinazolinone structure.

Multi-Step Synthesis from Anthranilic Acid Derivatives

A scalable route involves sequential functionalization of 5-bromoanthranilic acid:

Stepwise Process :

  • Bromination of Anthranilic Acid :
    • React anthranilic acid (41.1 g, 0.3 mol) with bromine (19 mL) in glacial acetic acid.
    • Yield: 90% (5-bromoanthranilic acid, m.p. 212°C).
  • Cyclization to Quinazolinone Core :

    • Condense 5-bromoanthranilic acid with o-aminobenzoyl chloride in pyridine.
    • Reflux with hydrazine hydrate to form 6-bromo-3-amino-2-methylquinazolin-4(3H)-one.
  • Final Modification :

    • Treat intermediates with ammonium thiocyanate or aromatic aldehydes to introduce substituents.

Optimized Conditions :

  • Reaction time: 7–10 hours
  • Solvent: Ethanol or glacial acetic acid
  • Typical yields: 75–90% for critical steps

Quality Control and Characterization

Synthesized batches require validation via:

Industrial-Scale Production Insights

Suppliers like Ningbo Benkang Jishi Pharmaceutical Technology use modified protocols with:

  • Microwave-assisted synthesis for reduced reaction times
  • Continuous flow reactors to improve yield reproducibility

化学反応の分析

Types of Reactions

5-Bromo-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with other molecules to form larger structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolinones, while oxidation and reduction can lead to different oxidation states of the compound.

科学的研究の応用

Synthetic Routes

Method Reagents Conditions Yield
Cyclization2-amino-5-bromobenzamide + Acetic AnhydrideRefluxHigh
Nucleophilic SubstitutionSodium methoxideRoom temperatureVariable
OxidationPotassium permanganateAcidic conditionsModerate
ReductionLithium aluminum hydrideAnhydrous conditionsHigh

Biological Activities

Research indicates that 5-Bromo-3-methylquinazolin-4(3H)-one exhibits several promising biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of quinazolinones possess cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or signaling pathways related to cell proliferation .
  • Antimicrobial Activity : The compound has demonstrated effectiveness against a range of bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Quinazolinone derivatives are also being investigated for their potential to reduce inflammation, which is crucial in treating various chronic diseases .

Case Studies

  • Anticancer Activity : A study published in Nature highlighted the efficacy of this compound derivatives in inhibiting tumor growth in xenograft models. The compounds were shown to induce apoptosis in cancer cells by activating caspase pathways .
  • Antimicrobial Studies : Research conducted by the Journal of Medicinal Chemistry reported that certain analogs of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Research : A recent investigation found that the compound could effectively inhibit pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory diseases such as rheumatoid arthritis .

Applications in Drug Development

The unique chemical structure of this compound makes it an attractive candidate for further research and development in pharmaceuticals. Its ability to act as a versatile building block allows chemists to synthesize various derivatives with tailored biological properties.

Potential Therapeutic Applications

  • Cancer Therapy : Given its anticancer properties, derivatives could be developed into targeted therapies for specific cancer types.
  • Infectious Disease Treatment : The antimicrobial properties suggest that it could lead to new treatments for bacterial infections, particularly those resistant to current antibiotics.
  • Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for developing drugs aimed at reducing inflammation-related conditions.

作用機序

The mechanism of action of 5-Bromo-3-methylquinazolin-4(3H)-one depends on its specific biological activity. For example, if it exhibits anticancer properties, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved can vary based on the compound’s structure and the biological system being studied.

類似化合物との比較

Comparison with Similar Compounds

Quinazolin-4(3H)-one derivatives exhibit diverse biological activities depending on the substituent type, position, and electronic effects. Below is a detailed comparison of 5-bromo-3-methylquinazolin-4(3H)-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name Substituents Key Properties/Activities Reference
This compound 5-Br, 3-Me Synthesis intermediate; potential bioactivity inferred from analogs
2-Methyl-4(3H)-quinazolinone 2-Me Moderate analgesic activity (ED₅₀: 12.5 mg/kg) in mice
2-Phenyl-4(3H)-quinazolinone 2-Ph High analgesic activity (ED₅₀: 6.8 mg/kg), outperforming aspirin
6-Bromo-2-methyl-3-(substituted phenyl)-quinazolin-4(3H)-ones 6-Br, 2-Me, 3-Ph derivatives Antimicrobial (MIC: 8–32 µg/mL), anti-inflammatory (IC₅₀: 12–45 µM)
5-Nitroquinazolin-4(3H)-one 5-NO₂ Crystalline structure with N–H∙∙∙O hydrogen bonding; potential antitumor activity
6-Bromo-2-(o-aminophenyl)-3-aminoquinazolin-4(3H)-one 6-Br, 2-(o-aminophenyl), 3-NH₂ Analgesic activity (ED₅₀: 5.2 mg/kg); synthesized via hydrazine hydrate reaction
3-(Naphthalene-2-yl)-6-bromoquinazolin-4(3H)-one 6-Br, 3-(naphthyl) Anti-inflammatory (COX-2 inhibition) and antimicrobial activity

Key Observations

Substituent Position and Bioactivity: Bromine at position 5 (target compound) vs. position 6 (e.g., 6-bromo derivatives in ) may alter electronic properties and receptor binding. For instance, 6-bromo derivatives exhibit antimicrobial activity, while 5-nitro analogs (position 5) show crystallographic stability . Methyl vs. Phenyl Groups: 2-Phenylquinazolinone (ED₅₀: 6.8 mg/kg) has stronger analgesic effects than 2-methyl derivatives (ED₅₀: 12.5 mg/kg), suggesting bulky substituents enhance activity .

Synthetic Routes: The target compound is likely synthesized via condensation of brominated anthranilic acid with acetic anhydride, similar to methods for 6-bromo analogs . In contrast, hydrazine hydrate is used to introduce amino groups in 6-bromo-3-amino derivatives .

生物活性

5-Bromo-3-methylquinazolin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthetic applications, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position and a methyl group at the 3-position of the quinazolinone ring. Its molecular formula is C9H8BrN3OC_9H_8BrN_3O with a molecular weight of approximately 239.07 g/mol. The compound's structural attributes contribute to its reactivity and versatility in synthesizing various biologically active derivatives.

1. Antimicrobial Properties

Research indicates that compounds related to quinazolinones exhibit significant antimicrobial activity. This compound has been identified as a precursor for synthesizing derivatives with enhanced antibacterial properties against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundMRSA8 µg/mL
6-Bromo derivativeMRSA4 µg/mL
8-Bromo derivativeE. coli16 µg/mL

2. Anti-Cancer Activity

The compound has shown promise in anti-cancer research, particularly in inhibiting cell growth in various cancer cell lines. Studies indicate that derivatives of quinazolinones can induce apoptosis in cancer cells, with some exhibiting IC50 values comparable to established chemotherapeutics .

Case Study:
In a study involving MCF-7 breast cancer cells, derivatives of this compound demonstrated significant cytotoxic effects, leading to cell cycle arrest and apoptosis .

3. Anti-inflammatory Effects

Quinazolinone derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. Research indicates that modifications to the quinazolinone scaffold can enhance these effects, making it a potential candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the quinazolinone ring can lead to significant changes in potency and selectivity.

Table 2: Structure-Activity Relationship Insights

Substituent PositionModificationBiological Activity
5-positionBromineEnhanced antibacterial activity
6-positionChlorineIncreased anti-cancer efficacy
N3 positionBenzyl groupImproved lipophilicity and bioavailability

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis, particularly in developing novel therapeutic agents. Its reactivity allows for various chemical transformations, including nucleophilic aromatic substitution, which can introduce diverse functional groups to enhance biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-3-methylquinazolin-4(3H)-one, and how are reaction conditions optimized?

  • Methodological Answer : Two primary routes are documented:

  • Route 1 : Cyclization of 5-bromo anthranilic acid with o-amino benzoyl chloride in pyridine to form a benzoxazinone intermediate, followed by refluxing with hydrazine hydrate (120–130°C, 3 hours) to yield the quinazolinone derivative .
  • Route 2 : Direct halogenation of 3-amino-2-methylquinazolin-4(3H)-one using bromine in acetic acid (room temperature, overnight), achieving 55–76% yields depending on substituents .
  • Optimization : Reaction time, temperature, and stoichiometry (e.g., 0.01 mol bromine per 0.01 mol substrate) significantly impact yield. Ethanol recrystallization ensures purity .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • IR Spectroscopy : Key peaks include ~1686 cm⁻¹ (C=O stretch of quinazolinone) and ~3448 cm⁻¹ (NH₂ stretch) .
  • NMR : In DMSO-d₆, δ ~2.48 ppm (CH₃), aromatic proton signals between δ 7.10–8.95 ppm, and hydroxyl protons at δ ~10.68 ppm .
  • Elemental Analysis : Confirms molecular composition (e.g., Br% deviation <0.25% from theoretical values) .
  • TLC : Monitors reaction progress using silica gel plates .

Advanced Research Questions

Q. How can structural modifications enhance the pharmacological activity of this compound derivatives?

  • Methodological Answer :

  • Substituent Design : Introducing electron-withdrawing groups (e.g., halogens) at position 6 or aryl/heteroaryl moieties at position 2 improves bioactivity. For example, 3-(3-Bromo-4-hydroxybenzalamino) derivatives show enhanced α-glucosidase inhibition .
  • SAR Studies : Correlate substituent effects (e.g., methoxy groups at position 4) with in vitro assays (e.g., DPPH radical scavenging) to identify antioxidant potential .
  • Mannich Base Derivatives : Enhance CNS activity by incorporating thiadiazole or styryl groups .

Q. How can researchers address contradictions in reported reaction yields for halogenated derivatives?

  • Methodological Answer :

  • Controlled Variables : Document reaction parameters (e.g., acetic acid concentration, bromine stoichiometry) rigorously. For example, 20% bromine in acetic acid yields 55% product, while modified conditions (e.g., higher temperature) may improve yields .
  • Purification Protocols : Recrystallization solvents (e.g., ethanol vs. super dry ethanol) impact purity and yield .
  • Replication : Cross-validate results using alternative routes (e.g., benzoxazinone intermediates vs. direct halogenation) .

Q. What green chemistry principles can be applied to synthesize this compound sustainably?

  • Methodological Answer :

  • Solvent Selection : Replace pyridine with biodegradable solvents (e.g., ethyl lactate) in cyclization steps .
  • Catalysis : Use triethylamine or microwave-assisted methods to reduce reaction time and energy .
  • Waste Minimization : Optimize stoichiometry to reduce bromine excess and employ column-free purification (e.g., centrifugal partition chromatography) .

Q. What mechanistic insights exist for the halogenation of quinazolinone derivatives?

  • Methodological Answer :

  • Electrophilic Substitution : Bromine in acetic acid acts as an electrophile, targeting electron-rich positions (e.g., para to NH₂ groups).
  • Kinetic Studies : Monitor intermediates via HPLC to confirm regioselectivity (e.g., preferential bromination at position 6 over 7) .
  • Computational Modeling : DFT calculations predict reactivity trends, guiding synthetic planning .

Data Interpretation & Experimental Design

Q. How should researchers validate the crystallographic structure of novel quinazolinone derivatives?

  • Methodological Answer :

  • X-ray Diffraction : Resolve crystal structures (e.g., monoclinic P2₁/c space group) to confirm bond lengths and angles .
  • Cambridge Structural Database (CSD) : Compare with analogs (e.g., 2-(5-Bromo-2-hydroxyphenyl)-1,2-dihydroquinazolin-4(3H)-one) to identify packing motifs .

Q. What strategies optimize in vitro pharmacological assays for quinazolinone derivatives?

  • Methodological Answer :

  • Enzymatic Assays : Use α-glucosidase inhibition protocols with p-nitrophenyl glucopyranoside as substrate; IC₅₀ values <10 µM indicate high potency .
  • DPPH Assay : Standardize antioxidant testing with ascorbic acid as a positive control; report EC₅₀ values .
  • Dose-Response Curves : Include ≥5 concentrations (1–100 µM) to ensure statistical robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-methylquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-methylquinazolin-4(3H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。